5-Bromo-2-ethoxy-3-methoxypyridine
Overview
Description
5-Bromo-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxy-3-methoxypyridine is represented by the formula C8H10BrNO2 . The compound has a molecular weight of 232.08 .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 232.08 .Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-ethoxy-3-methoxypyridine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives were evaluated as potential inhibitors of the α-glucosidase enzyme .
- Methods of Application or Experimental Procedures: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) . Compounds 1 (IC50 = 37.82 ± 0.08 μM), 9 (IC50 = 37.76 ± 0.05 μM), 12 (IC50 = 24.96 ± 0.09 μM), 16 (IC50 = 21.15 ± 0.08 μM) and 17 (IC50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to the standard drug acarbose . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Application in Synthesis of αvβ3 Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .
Application in Synthesis of Somatostatin sst 3 Receptor Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .
Application in Synthesis of αvβ3 Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .
Application in Synthesis of Somatostatin sst 3 Receptor Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-3-methoxypyridine | |
CAS RN |
1241752-31-7 | |
Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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